1-Bromo-4-(2-iodophenyl)benzene
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Overview
Description
1-Bromo-4-(2-iodophenyl)benzene is an organic compound with the molecular formula C12H8BrI It is a derivative of benzene, where a bromine atom is attached to the first carbon and an iodine atom is attached to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodophenyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 4-iodobiphenyl using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-4-(2-iodophenyl)benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-iodophenyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the presence of the bromine and iodine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar structure but lacks the additional phenyl group.
4-Bromo-1-iodobenzene: Positional isomer with different reactivity.
1-Chloro-4-(2-iodophenyl)benzene: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 1-Bromo-4-(2-iodophenyl)benzene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
Molecular Formula |
C12H8BrI |
---|---|
Molecular Weight |
359.00 g/mol |
IUPAC Name |
1-bromo-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
InChI Key |
SBMRUEANYZLDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)I |
Origin of Product |
United States |
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